An In-depth Technical Guide to the Core Properties of 2-Ethyl-1,3,4-oxadiazole
An In-depth Technical Guide to the Core Properties of 2-Ethyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, recognized for its metabolic stability and broad spectrum of biological activities. As a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, it serves as a versatile scaffold in the design of novel therapeutic agents. This technical guide focuses on the basic properties of a specific derivative, 2-Ethyl-1,3,4-oxadiazole, providing an overview of its chemical characteristics, a plausible synthetic route, and characterization methods. Given the limited availability of specific experimental data for this particular compound, this guide also incorporates general properties and the significance of the broader 1,3,4-oxadiazole class in drug discovery.
Core Properties of 2-Ethyl-1,3,4-oxadiazole
While specific experimental data for 2-Ethyl-1,3,4-oxadiazole is not extensively reported in the literature, its fundamental properties can be summarized. The parent 1,3,4-oxadiazole is a liquid with a boiling point of 150 °C, and it is noted that lower alkyl derivatives are also liquids[1].
Table 1: Basic Properties of 2-Ethyl-1,3,4-oxadiazole
| Property | Value | Source |
| CAS Number | 13148-61-3 | Chemspace |
| Molecular Formula | C4H6N2O | Chemspace |
| Molecular Weight | 98.10 g/mol | (Calculated) |
| Physical State | Likely a liquid at room temperature | Inferred from properties of parent and lower alkyl 1,3,4-oxadiazoles[1] |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Density | Not reported | - |
| Solubility | Expected to have some solubility in organic solvents like chloroform, dichloromethane, and ethyl acetate, with low solubility in water. The solubility of 1,3,4-oxadiazole derivatives is influenced by the nature of the substituents on the heterocyclic ring. | General solubility trends for oxadiazoles |
Synthesis and Characterization
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-documented and typically involves the cyclization of N,N'-diacylhydrazines or the oxidative cyclization of acyl hydrazones. A plausible and common method for the synthesis of 2-Ethyl-1,3,4-oxadiazole would involve the cyclodehydration of a corresponding diacylhydrazine.
General Synthetic Pathway for 2,5-Disubstituted 1,3,4-Oxadiazoles
Caption: A common synthetic route to 1,3,4-oxadiazoles.
Experimental Protocol: Synthesis of 2-Ethyl-1,3,4-oxadiazole
This protocol is a generalized procedure based on common methods for synthesizing 2-substituted-1,3,4-oxadiazoles.
1. Formation of N'-propionylformohydrazide (Diacylhydrazine Intermediate):
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To a solution of formohydrazide in a suitable solvent (e.g., pyridine or dichloromethane), an equimolar amount of propionyl chloride is added dropwise at 0 °C with constant stirring.
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The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
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The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure, and the crude N'-propionylformohydrazide is purified, typically by recrystallization.
2. Cyclodehydration to 2-Ethyl-1,3,4-oxadiazole:
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The purified N'-propionylformohydrazide is treated with a dehydrating agent. Common reagents for this step include phosphorus oxychloride (POCl3), sulfuric acid, or polyphosphoric acid.
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The reaction mixture is heated under reflux for a specified period, with the reaction progress monitored by TLC.
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After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice.
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The aqueous solution is neutralized with a base (e.g., sodium bicarbonate solution).
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The product, 2-Ethyl-1,3,4-oxadiazole, is then extracted with a suitable organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
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Purification is typically achieved by column chromatography or distillation.
Characterization
The structure of the synthesized 2-Ethyl-1,3,4-oxadiazole would be confirmed using standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data for 2-Ethyl-1,3,4-oxadiazole
| Technique | Expected Features |
| ¹H NMR | A triplet signal for the methyl protons (-CH3) and a quartet for the methylene protons (-CH2-) of the ethyl group. The proton on the oxadiazole ring would appear as a singlet at a downfield chemical shift. For ethyl-substituted derivatives, the triplet is expected around 1.35 ppm and the quartet around 2.97 ppm. |
| ¹³C NMR | Characteristic peaks for the two carbon atoms of the oxadiazole ring are expected in the range of 163-168 ppm. Signals for the ethyl group carbons would also be present. |
| IR Spectroscopy | Characteristic absorption bands for C=N stretching, C-O-C stretching of the oxadiazole ring, and C-H stretching of the ethyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 2-Ethyl-1,3,4-oxadiazole (98.10 g/mol ). |
Biological Significance and Applications in Drug Development
These compounds are known to possess:
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Anticancer activity: Many derivatives have shown potent cytotoxic effects against various cancer cell lines.
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Antimicrobial activity: This includes antibacterial and antifungal properties.
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Anti-inflammatory and Analgesic effects.
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Antiviral activity.
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Anticonvulsant properties.
The 1,3,4-oxadiazole ring is often used as a bioisostere for amide and ester functional groups, which can improve the pharmacokinetic profile of a drug candidate by enhancing its metabolic stability and oral bioavailability.
Logical Workflow for Investigating a Novel 1,3,4-Oxadiazole Derivative
Caption: A typical workflow for drug discovery.
Conclusion
2-Ethyl-1,3,4-oxadiazole, as a member of the medicinally important 1,3,4-oxadiazole family, holds potential for further investigation in drug discovery programs. While specific data on its physicochemical and biological properties are scarce, this guide provides a foundational understanding based on established chemical principles and the extensive research on related derivatives. The outlined synthetic and characterization methodologies offer a practical framework for researchers to synthesize and evaluate this and other novel 1,3,4-oxadiazole compounds. The versatile nature of the 1,3,4-oxadiazole scaffold ensures that its derivatives will continue to be a focal point of research in the quest for new and effective therapeutic agents.
